(5S)-5-benzyl-6,6-dimethylmorpholin-3-one
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Overview
Description
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one is a chemical compound with a morpholine ring structure substituted with a benzyl group at the 5-position and two methyl groups at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-benzyl-6,6-dimethylmorpholin-3-one typically involves the reaction of a suitable benzyl halide with a morpholine derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while reduction may produce benzyl alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5S)-5-benzyl-6,6-dimethylmorpholin-3-one involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and morpholine ring can participate in binding interactions, influencing the activity of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-benzylmorpholin-3-one: Lacks the dimethyl substitution at the 6-position.
(5S)-5-phenylmorpholin-3-one: Has a phenyl group instead of a benzyl group.
(5S)-5-benzyl-6-methylmorpholin-3-one: Has only one methyl group at the 6-position.
Uniqueness
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one is unique due to the presence of both benzyl and dimethyl groups, which can influence its chemical reactivity and binding properties. This combination of substituents can enhance its stability and specificity in various applications compared to similar compounds.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-13(2)11(14-12(15)9-16-13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
BNODCCKBTVVFHM-NSHDSACASA-N |
Isomeric SMILES |
CC1([C@@H](NC(=O)CO1)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1(C(NC(=O)CO1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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